molecular formula C19H22N2O3 B4386641 N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide

N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide

Cat. No.: B4386641
M. Wt: 326.4 g/mol
InChI Key: JHGZODVPDWMJKI-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide (CAS No. 6608-47-5) is a synthetic organic compound characterized by a phenylacetamide backbone substituted with a 3-methoxyphenyl group and a morpholine ring at the α-position. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug discovery. Its synthesis typically involves condensation reactions between morpholine derivatives and substituted phenylacetic acids, though detailed protocols are proprietary .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-9-5-8-16(14-17)20-19(22)18(15-6-3-2-4-7-15)21-10-12-24-13-11-21/h2-9,14,18H,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGZODVPDWMJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide typically involves the reaction of 3-methoxybenzoyl chloride with morpholine and phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide moiety can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by three key structural elements:

  • Methoxyphenyl group : Modulates electronic effects (electron-donating methoxy) and solubility.
  • Morpholine ring : Enhances water solubility and hydrogen-bonding capacity.
  • Phenylacetamide core : Provides a rigid scaffold for interactions with biological targets.
Table 1: Comparison Based on Substituent Variations
Compound Name Key Substituents Impact on Properties Source
N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide Methyl instead of methoxy Reduced polarity; altered bioactivity
N-(3-fluorophenyl)-2-(morpholin-4-yl)acetamide Fluorine at phenyl meta-position Increased electronegativity; enhanced metabolic stability
N-(4-bromophenyl)-2-phenylacetamide Bromine substitution Steric bulk; potential halogen bonding
N-(3-chlorophenyl)-2-phenylacetamide Chlorine substitution Enhanced lipophilicity; altered target affinity

Key Observations :

  • Methoxy groups (as in the target compound) improve solubility compared to non-polar methyl or halogen substituents .
  • Halogenated analogs (e.g., Br, Cl) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Key Observations :

  • Morpholine-containing compounds (e.g., the target and quinazolinone hybrids) often target enzymes or receptors requiring hydrogen-bonding interactions .
  • Methoxy-substituted phenyl groups correlate with anticancer activity, possibly due to enhanced DNA intercalation or kinase binding .

Physicochemical Properties

Table 3: Solubility and Reactivity
Compound Name Aqueous Solubility (mg/mL) LogP Reactivity Notes Source
N-(3-methoxyphenyl)-2-morpholin-4-yl-2-phenylacetamide 0.45 (pH 7.4) 2.8 Stable under acidic conditions
N-(3-fluorophenyl)-2-morpholin-4-yl-acetamide 0.32 (pH 7.4) 3.1 Prone to oxidative degradation
N-(4-bromophenyl)-2-phenylacetamide 0.12 (pH 7.4) 4.2 Low reactivity; high crystallinity

Key Observations :

  • The target compound’s morpholine ring and methoxy group contribute to moderate solubility (0.45 mg/mL), outperforming halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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